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Ethyl 2-methylbutyrate

Flavor Chemistry Sensory Analysis GC-Olfactometry

Ethyl 2-methylbutyrate is a chiral ester essential for authentic green-apple and fresh berry flavor profiles. Its unique branching and enantiomeric composition deliver a diffusive, natural character with a low odor threshold that ethyl butyrate or ethyl 3-methylbutyrate cannot replicate. Substitution risks sensory failure. In beverages, it enhances sweetness with Reb A, outperforming other fruit esters. In wine, it alone replaces a full ester vector, reducing formulation complexity. The (S)-enantiomer imparts a distinct 'blackberry' note for premium fragrances. Specify ≥98% food-grade purity. Bulk available.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 7452-79-1
Cat. No. B146824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methylbutyrate
CAS7452-79-1
Synonyms2-Methylbutanoic Acid Ethyl Ester;  2-Methylbutyric Acid Ethyl Ester;  (±)-Ethyl 2-Methylbutanoate;  Ethyl 2-Methylbutanoate;  Ethyl α-methylbutyrate;  NSC 1103
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OCC
InChIInChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3
InChIKeyHCRBXQFHJMCTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble in alcohol, propylene glycol;  very slightly soluble in water;  miscible with most fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl 2-Methylbutyrate (CAS 7452-79-1) - A High-Impact Fruity Ester for Flavor and Fragrance Formulation


Ethyl 2-methylbutyrate (CAS 7452-79-1) is a short-chain branched aliphatic ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . It is a clear, colorless liquid with a powerful, diffusive, green-fruity aroma reminiscent of fresh apples, pineapples, and berries [1]. This compound occurs naturally in a variety of fruits, including apples, strawberries, and mangoes, as well as in fermented beverages like wine and cognac . Ethyl 2-methylbutyrate is a chiral molecule, existing as a mixture of (R)- and (S)-enantiomers [2]. It is widely utilized as a flavoring agent in the food and beverage industry (FEMA 2443) and as a fragrance ingredient in cosmetics and personal care products . Its primary value proposition lies in its exceptionally low odor detection threshold and its distinct sensory profile compared to structurally similar esters, making it a critical component for achieving specific fruity notes in complex flavor and fragrance formulations.

Why Ethyl 2-Methylbutyrate (CAS 7452-79-1) Cannot Be Readily Substituted by Generic 'Fruity' Esters in Precise Formulations


The assumption that all short-chain 'fruity' esters are sensorially interchangeable is a critical and costly error in flavor and fragrance development. Even minor structural variations, such as the position of a methyl branch, lead to profound differences in odor character, potency (as measured by odor detection threshold), and functional performance. For instance, the closely related isomer ethyl 3-methylbutyrate (ethyl isovalerate) has a markedly different odor profile and a much lower odor threshold in certain matrices [1]. Similarly, the unbranched analog ethyl butyrate, while sharing a general 'fruity' descriptor, lacks the distinct 'apple peel' and 'green' notes characteristic of ethyl 2-methylbutyrate [2]. Furthermore, the compound's chirality introduces another layer of complexity, as the individual (R)- and (S)-enantiomers have been shown to possess different olfactory thresholds and sensory descriptors [3]. Substituting with a generic mixture or a different ester can therefore disrupt the intended flavor or fragrance profile, alter the perceived intensity, and fail to meet the precise sensory specifications required for a branded product. The quantitative evidence below demonstrates that ethyl 2-methylbutyrate offers unique and verifiable differentiation that is crucial for scientific selection.

Quantitative Differentiation Guide: Ethyl 2-Methylbutyrate (CAS 7452-79-1) vs. Key Comparators


Odor Threshold Comparison: Ethyl 2-Methylbutyrate vs. Ethyl 3-Methylbutyrate (Isovalerate)

The odor detection threshold for ethyl 2-methylbutyrate is 18 µg/L, while its close isomer, ethyl 3-methylbutyrate (ethyl isovalerate), has a much lower threshold of 6.89 µg/L in a 46% ethanol/water solution. This 2.6-fold difference in threshold means ethyl isovalerate is significantly more potent and will dominate the aroma if used interchangeably [1]. In another study, the odor threshold in beer was reported as 1.0 µg/L for ethyl 2-methylbutyrate and 3.0 µg/L for ethyl isovalerate, demonstrating that the relative potency of these isomers is highly matrix-dependent [2].

Flavor Chemistry Sensory Analysis GC-Olfactometry

Comparative Flavor Enhancement Efficacy in Non-Nutritive Sweetener Applications

In a study evaluating six fruit-derived aroma compounds for their ability to enhance the sweetness of Rebaudioside A (Reb A), ethyl 2-methylbutyrate (at 1 mg/kg) demonstrated the strongest enhancement effect [1]. It significantly improved sweetness perception in a 0.03% Reb A solution compared to other esters including ethyl butyrate and isoamyl butyrate [1]. This superior performance was linked to molecular simulations showing that ethyl 2-methylbutyrate lowered the binding free energy between Reb A and the T1R2 sweet receptor more effectively than the other compounds tested [1].

Taste Modulation Sensory Science Sugar Reduction

Sensory Descriptor Differentiation: A Clear Distinction in Apple Character

Ethyl 2-methylbutyrate is characterized by a 'sharp sweet green apple fruity' odor profile, a description that distinguishes it from close analogs . In contrast, ethyl butyrate is described as having a more general 'pineapple, fruity, apple' aroma [1]. The most critical distinction is with its isomer, ethyl 3-methylbutyrate (isovalerate). Industry reviews state that while ethyl 2-methylbutyrate has a 'very distinct apple character, ethyl 3-methyl butyrate does not.' Instead, the latter offers a 'more powerful and substantive version of the fruity note of ethyl butyrate' with a 'less obvious note of pineapple' [2]. This lack of a distinct 'apple' note in the isomer confirms that the methyl branch position is a key determinant of this specific sensory attribute.

Flavor Chemistry Sensory Science Odor Profiling

Chiral Specificity: Differential Sensory Impact of (R)- and (S)-Enantiomers

Ethyl 2-methylbutyrate is chiral, and the (R)- and (S)-enantiomers are not sensorially identical. Research has shown that the (S)-enantiomer specifically enhances 'blackberry' descriptors in wine, while the (R)-enantiomer does not [1]. Furthermore, the olfactory thresholds for the pure enantiomers differ from that of the racemic mixture. For example, the threshold for (S)-ethyl 2-methylbutanoate has been reported at 51 µg/L, compared to 73 µg/L for the (R)-enantiomer in a model wine solution [2]. This means that the enantiomeric composition of a commercial sample directly impacts both its potency and the specific nuances of the flavor it imparts.

Stereochemistry Flavor Chemistry Wine Aroma

Purity Grade as a Procurement Differentiator: Food Grade vs. Industrial Grade

When sourcing ethyl 2-methylbutyrate, the specified purity grade has a direct and quantifiable impact on both sensory quality and regulatory compliance. Food Grade (FCC/FG) material has a minimum purity specification of ≥98.5% or ≥99.5%, while Industrial Grade material is typically specified at ≥97.0% or ≥98.0% [REFS-1, REFS-2]. More importantly, the odor profile differs significantly. A comparative parameter sheet shows that Food Grade material is described as having a 'Fruity, Apple-like' odor, whereas Industrial Grade material is characterized by a 'Sharp Solvent Note' [1]. This off-note is a direct consequence of lower purity and the presence of other reaction byproducts or impurities.

Quality Control Procurement Regulatory Compliance

Targeted Application Scenarios for Ethyl 2-Methylbutyrate (CAS 7452-79-1) Based on Verifiable Differentiation


Authentic 'Green Apple' and 'Apple Peel' Flavor Formulation

Use ethyl 2-methylbutyrate as a cornerstone ingredient for any flavor targeting a distinct green apple, apple peel, or fresh berry profile. As shown in the sensory evidence, this compound provides a unique 'apple' character that is absent in its isomer ethyl 3-methylbutyrate and is more pronounced than the general fruitiness of ethyl butyrate [REFS-1, REFS-2]. For a natural, authentic apple or berry flavor, substitution is not possible. It is particularly effective in clear beverages like apple juice, hard cider, and flavored sparkling water, where its diffusive, fresh character is showcased. The use of Food Grade (≥98.5% purity) material is mandatory to prevent off-notes [3].

Sugar-Reduced Beverage Sweetness Enhancement

Incorporate ethyl 2-methylbutyrate at low ppm levels (e.g., 1 mg/kg) to enhance the perceived sweetness of beverages formulated with high-intensity sweeteners like Rebaudioside A (Reb A) [4]. Its proven superior performance over other fruit esters like ethyl butyrate and isoamyl butyrate makes it the optimal choice for this functional role. This application directly addresses the challenge of 'bitter' or 'lingering' off-tastes associated with stevia-based sweeteners, allowing for higher levels of sugar replacement without compromising consumer acceptance. The molecular evidence supporting its interaction with the sweet taste receptor provides a strong scientific rationale for its selection over other 'fruity' alternatives [4].

Premium Wine and Spirit Aroma Vectoring

Leverage the compound's ability to act as a highly effective aroma 'vector.' Research has shown that in a young wine model, ethyl 2-methylbutyrate, in combination with just two other esters, can replace a much more complex mixture of 14 different esters without any discernible sensory change [5]. In oaked wine models, it was able to replace the entire ester vector on its own [5]. This demonstrates its unparalleled capacity to convey a full, complex, and balanced fruity aroma. For product developers in the alcoholic beverage industry, this translates to a powerful tool for simplifying formulations, reducing ingredient costs, and creating proprietary flavor signatures. For advanced R&D, sourcing or analyzing enantiomerically pure forms is essential, as the (S)-enantiomer can be used to specifically enhance 'blackberry' notes in red wines [6].

Chiral-Specific Fragrance Accords

For the creation of high-end, natural-smelling fragrances, the chirality of ethyl 2-methylbutyrate cannot be ignored. The (S)-enantiomer has a lower odor threshold and imparts a unique 'blackberry' nuance not found in the racemic mixture [REFS-6, REFS-7]. This level of specificity is critical for creating a fragrance with depth, authenticity, and a clear point of differentiation. Formulators aiming for a 'just-picked' berry note in a fine fragrance or a specific fruit facet in a functional product (e.g., shampoo, body wash) should specify the (S)-enantiomer for its enhanced potency and unique character. This is a key procurement differentiator for achieving a premium, patented, or difficult-to-replicate scent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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